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Proteinase, Tritirachium album serine -

Proteinase, Tritirachium album serine

Catalog Number: EVT-8337341
CAS Number:
Molecular Formula: C29H27N2O12P
Molecular Weight: 626.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proteinase from Tritirachium album serine is an enzyme that plays a crucial role in various biological processes, particularly in protein degradation. This serine protease is derived from the fungus Tritirachium album, which is known for its ability to produce a range of enzymes beneficial for industrial applications. The enzyme's specificity and efficiency in cleaving peptide bonds make it valuable in research and biotechnological applications.

Source and Classification
  • Source: The enzyme is sourced from the filamentous fungus Tritirachium album, which is commonly found in soil and decaying organic matter. This organism has been studied for its enzymatic properties, particularly its ability to produce proteolytic enzymes.
  • Classification: Proteinase from Tritirachium album serine is classified as a serine protease. Serine proteases are characterized by the presence of a serine residue in their active site, which plays a key role in their catalytic mechanism. They are further categorized under the Enzyme Commission number EC 3.4.21.
Synthesis Analysis

Methods

The synthesis of Proteinase from Tritirachium album typically involves fermentation processes where the fungus is cultured under controlled conditions. The primary methods include:

  1. Submerged Fermentation: The fungus is grown in liquid media, allowing for optimal nutrient absorption and enzyme production.
  2. Solid-State Fermentation: Utilizes solid substrates, which can enhance enzyme yield due to the natural habitat of the organism.

Technical Details

  • Cultivation Conditions: Factors such as temperature, pH, and nutrient composition are meticulously controlled to maximize enzyme production.
  • Harvesting: After fermentation, the culture broth is filtered to separate the biomass from the enzyme solution, which may undergo further purification processes such as ammonium sulfate precipitation or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of Proteinase from Tritirachium album consists of a catalytic domain that includes a serine residue at its active site. This structure allows for the specific cleavage of peptide bonds in substrates.

Data

  • Molecular Weight: Approximately 30-35 kDa.
  • Amino Acid Composition: Rich in hydrophobic residues, contributing to its stability and activity in various environments.
Chemical Reactions Analysis

Reactions

Proteinase catalyzes hydrolysis reactions where peptide bonds within proteins are cleaved. This reaction typically involves:

  1. Substrate Binding: The substrate protein binds to the active site of the enzyme.
  2. Catalysis: The serine residue attacks the carbonyl carbon of the peptide bond, leading to bond cleavage.
  3. Product Release: The resulting polypeptides are released, allowing the enzyme to catalyze further reactions.

Technical Details

The reaction mechanism follows a classic serine protease pathway involving acyl-enzyme intermediates and requires water as a nucleophile for hydrolysis.

Mechanism of Action

Process

The mechanism of action of Proteinase from Tritirachium album involves several steps:

  1. Formation of Enzyme-Substrate Complex: The substrate binds to the active site, positioning it for catalysis.
  2. Nucleophilic Attack: The hydroxyl group of the serine attacks the carbonyl carbon of the peptide bond.
  3. Formation of Acyl-Enzyme Intermediate: A transient acyl-enzyme complex is formed.
  4. Water Activation: Water acts as a nucleophile to hydrolyze the acyl-enzyme intermediate, regenerating free enzyme and releasing the cleaved products.

Data

Kinetic studies indicate that this enzyme exhibits Michaelis-Menten kinetics with varying affinity towards different substrates, influenced by factors like pH and temperature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear solution when dissolved in buffer.
  • Solubility: Highly soluble in aqueous solutions, maintaining activity across a range of pH levels.

Chemical Properties

  • pH Stability: Active over a broad pH range (approximately 5-9).
  • Temperature Stability: Retains activity at moderate temperatures but may denature at extremes (above 60°C).

Relevant analyses demonstrate that Proteinase maintains structural integrity and enzymatic activity under various conditions typical in biotechnological applications.

Applications

Proteinase from Tritirachium album serine has several scientific uses:

  1. Biotechnology: Employed in protein digestion protocols for research purposes.
  2. Food Industry: Used in meat tenderization processes due to its ability to break down proteins efficiently.
  3. Pharmaceuticals: Potential applications in drug formulation where protein modification is necessary.
  4. Research Tools: Utilized in assays for studying protein interactions and functions.

This enzyme's versatility makes it an essential tool across multiple fields, including molecular biology, biochemistry, and industrial biotechnology.

Structural Analysis of Proteinase K

High-Resolution Crystallographic Studies at Near-Atomic Resolution

X-ray crystallography has resolved Tritirachium album Proteinase K at exceptional resolutions, revealing atomic-level details of its architecture. A landmark study achieved 0.98 Å resolution using crystals grown under microgravity conditions and cryocooled, collecting 136,380 unique reflections. This enabled anisotropic refinement with REFMAC and SHELX-97, yielding R-factors of 11.4% and 12.8%, respectively [1] [6]. The model showed an overall RMS shift of 0.23 Å compared to the 1.5 Å room-temperature structure, correcting earlier misinterpretations (e.g., residue 207 was reidentified as aspartate instead of serine) [1].

Serial Femtosecond Crystallography (SFX) at ambient temperature further resolved the enzyme to 1.20 Å resolution, capturing dynamic conformational states inaccessible to cryo-cooled studies. This technique employed 13 keV X-rays and ~82,000 indexed patterns, resolving hydrogen atoms in secondary structures and alternative side-chain conformations near active sites [3]. Neutron diffraction studies extended this to 2.3 Å resolution, targeting protonation states within the catalytic triad [4].

Table 1: Crystallographic Breakthroughs in Proteinase K Structural Analysis

ResolutionTechniqueKey Advances
0.98 ÅX-ray (microgravity)Anisotropic refinement; 46% H-atoms visualized; corrected residue misassignment
1.32 ÅX-ray (HEPES/DGA complex)Disaccharide-mediated lattice interactions; anisotropic B-factors refined
1.20 ÅSFX (ambient)Room-temperature H-atoms; flexible active-site residues resolved
2.30 ÅNeutron diffractionProtonation states of catalytic triad identified

Catalytic Triad Configuration (Serine-Histidine-Aspartate) and Active Site Architecture

The catalytic triad—Ser224-His69-Asp39—forms the core hydrolytic machinery of Proteinase K. High-resolution structures confirm this triad adopts a geometry conserved among serine proteases, with Asp39 polarizing His69 to facilitate proton transfer from Ser224 [1] [10]. Neutron crystallography revealed the protonation state of His69: it carries a hydrogen at Nδ1, consistent with its role as a base acceptor during nucleophilic attack by Ser224 [4].

The active site features an oxyanion hole formed by backbone amides of Ser224 and Gly225, stabilizing tetrahedral intermediates during peptide bond hydrolysis [10]. Adjacent substrate-recognition loops (Gly100-Tyr104 and Ser132-Gly136) undergo conformational shifts upon calcium removal, though the triad itself remains rigid [7] [9]. This plasticity optimizes substrate positioning without perturbing catalytic residues.

Key observations:

  • Unusual hydrogen bond: Asp39 Oδ2 forms a short (2.5 Å), strong hydrogen bond with His69 Nε2, termed the "catalytic hydrogen bond" [1].
  • Electron density peaks for hydrogens attached to Ser224 Oγ and His69 Nδ1 were visualized at 0.98 Å [1].

Anisotropic Refinement and Hydrogen Bonding Networks in the Catalytic Core

Anisotropic refinement of atomic displacement parameters (ADPs) at near-atomic resolution deciphered directional flexibility in Proteinase K’s catalytic core. At 0.98 Å, anisotropic B-factors revealed:

  • Rigid active site: Catalytic triad atoms exhibit lower anisotropy (B~5–10 Ų) than surface loops (B>20 Ų) [1].
  • Hydrogen bonding networks: 46% of all hydrogen atoms were detected in F₀-F꜀ difference maps at 2σ. Hydrogen bonds linking Asp39-His69-Ser224 appear as continuous electron density, confirming a low-barrier hydrogen bond between Asp39 and His69 [1] [4].

Ambient-temperature SFX studies further highlighted thermal flexibility: residues near the substrate-recognition site (e.g., Tyr104) show elevated B-factors, indicating dynamic substrate-accommodating motions absent in cryo-structures [3]. Water molecules within 5 Å of the triad form a hydrogen-bonded network extending to Asp200, which coordinates structural calcium (Ca1) [1] [4].

Table 2: Hydrogen Bonding in the Catalytic Triad (0.98 Å Structure)

BondDistance (Å)GeometryRole
Ser224 Oγ–His69 Nε22.7LinearNucleophile activation
His69 Nδ1–Asp39 Oδ22.5LinearProton shuttling ("catalytic HB")
Asp39 Oδ1–Ser224 Oγ3.0BentStabilizes tetrahedral intermediate

Disulfide Bond Arrangement and Structural Stabilization Mechanisms

Proteinase K’s stability under extreme pH/temperature hinges on two disulfide bonds (Cys34–Cys123 and Cys178–Cys249) and two calcium-binding sites (Ca1 and Ca2). The disulfide Cys34–Cys123 anchors a loop proximal to the substrate-binding cleft, while Cys178–Cys249 links β-strands in the C-terminal domain [7] [9].

Calcium plays a critical role:

  • Ca1 site: High-affinity (Kd~10⁻⁷ M), coordinated by Asp200, Asp260, and Thr16. Removal replaces Ca²⁺ with Na⁺, triggering a concerted shift across eight secondary structures that distorts substrate-recognition loops but spares the catalytic triad [7] [9].
  • Ca2 site: Weakly bound (Kd~10⁻³ M), stabilized by Asp102 and Asn212. Its loss increases local B-factors but causes minimal structural perturbation [9].

Thiourea binding studies confirm the Ca1 site’s vulnerability: thiourea displaces Ca²⁺ and hydrogen-bonds to Pro175, Ser197, and Asp200, reducing thermostability by disrupting metal-mediated folding [5]. Crucially, calcium removal does not impair activity, highlighting its purely structural role [7] [9].

Stabilization mechanisms:

  • Disulfide integrity: No reduction in activity after EDTA treatment confirms disulfides maintain core folding.
  • Calcium-dependent rigidity: Ca1 occupancy reduces B-factors by 40% in adjacent loops [9].

Properties

Product Name

Proteinase, Tritirachium album serine

IUPAC Name

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C29H27N2O12P

Molecular Weight

626.5 g/mol

InChI

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)

InChI Key

OUPAKHMWUJJXOM-UHFFFAOYSA-N

SMILES

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O

Canonical SMILES

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O

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